molecular formula C7H5ClFNO4S B1526624 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 1187082-98-9

2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1526624
CAS No.: 1187082-98-9
M. Wt: 253.64 g/mol
InChI Key: WUIIDYYCXNRFON-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S and a molecular weight of 253.64 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting with the nitration of a fluorinated methylbenzene derivative. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid . The resulting nitro compound is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to electrophilic aromatic substitution, while the sulfonyl chloride group is reactive towards nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Biological Activity

2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring with a fluorine atom at the 2-position, a methyl group at the 3-position, a nitro group at the 5-position, and a sulfonyl chloride group at the 1-position. This specific arrangement contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution : The sulfonyl chloride group is known for its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols, forming sulfonamides and sulfonic esters. This reactivity is crucial for modifying proteins and other biomolecules, potentially altering their functions.
  • Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways.
  • Target Interactions : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to changes in cell signaling pathways and gene expression.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antimicrobial activity, indicating potential applications in treating infections.
  • Anticancer Potential : The ability of this compound to interfere with cellular processes positions it as a candidate for further exploration in cancer therapeutics. Its mechanism may involve inhibiting specific signaling pathways related to tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Inhibition Studies : A study on similar sulfonamide compounds reported IC50 values indicating effective inhibition of specific enzymes involved in cancer pathways. For instance, compounds demonstrated IC50 values ranging from low nanomolar concentrations to micromolar levels in various assays .
  • Cell Viability Assays : Research involving cell lines has shown that related compounds do not exhibit acute cytotoxicity at concentrations up to 100 μM, suggesting a favorable safety profile for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of fluorinated compounds have revealed that modifications at specific positions can significantly enhance biological potency, underscoring the importance of structural optimization in drug development .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntimicrobialTBDPotential for infection treatment
Related Sulfonamide CompoundAnticancer≤12Effective against cancer cell lines
Fluorinated AnalogEnzyme Inhibition≤30Inhibits specific cancer-related enzymes

Properties

IUPAC Name

2-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c1-4-2-5(10(11)12)3-6(7(4)9)15(8,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIIDYYCXNRFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A dry reaction flask equipped with a stirring bar, a reflux condenser and nitrogen inlet was charged with 4-fluoro-3-methylnitrobenzene (25) (3.10 g, 20 mmol). To this at 0° C., was added dropwise chlorosulfonic acid (5.29 mL, 80 mmol) over a period of 15 minutes. After bringing the homogeneous solution to room temperature, it was stirred at 110° C. for 24 hours. The resulting slurry was then poured over ice water (100 gm), extracted with diethyl ether (3×75 mL), and the organic phase washed with water (75 mL), then dried over anhydrous sodium sulfate. The solvent was then removed under reduced pressure to afford the corresponding sulfonyl chloride derivative (26), which was used further without purification.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5.29 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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